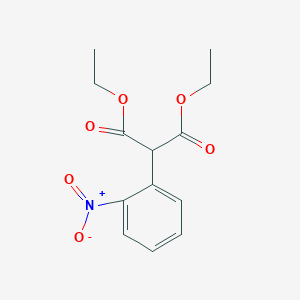

Diethyl (2-nitrophenyl)malonate

Description

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-(2-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-7-5-6-8-10(9)14(17)18/h5-8,11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUAMWVPTIVCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236591 | |

| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10565-14-7 | |

| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10565-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Diethyl (2-nitrophenyl)malonate from 2-Nitrobenzyl Cyanide: A Multi-Step Approach

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive, field-proven methodology for the synthesis of diethyl (2-nitrophenyl)malonate, a valuable intermediate in pharmaceutical and fine chemical synthesis, starting from 2-nitrobenzyl cyanide. Direct conversion is not feasible; therefore, a robust and logical three-step pathway is detailed. This process involves the initial acid-catalyzed hydrolysis of the nitrile to 2-nitrophenylacetic acid, followed by a Fischer esterification to yield ethyl 2-nitrophenylacetate. The final, crucial step involves a base-catalyzed carboethoxylation using diethyl carbonate to construct the malonate diester structure. This document elucidates the chemical principles, provides detailed experimental protocols, and emphasizes the critical safety considerations inherent in each stage of the synthesis.

Introduction

Diethyl (2-nitrophenyl)malonate is a key building block in organic synthesis, particularly in the construction of heterocyclic compounds such as indoles and other nitrogen-containing scaffolds relevant to drug development. Its structure, featuring a reactive methylene group activated by two adjacent ester functionalities and an ortho-nitro group, allows for a wide range of subsequent chemical transformations. The specified starting material, 2-nitrobenzyl cyanide, presents a unique synthetic challenge. This guide outlines a validated pathway that transforms the cyanomethyl group (-CH₂CN) into the target diethyl malonyl group (-CH(COOEt)₂), providing researchers with a reliable and well-understood protocol.

Overall Synthetic Pathway

The conversion of 2-nitrobenzyl cyanide to diethyl (2-nitrophenyl)malonate is most effectively achieved through a three-part sequence. This strategy ensures high conversion at each stage and facilitates purification of the intermediates.

Caption: Three-step workflow for the synthesis of Diethyl (2-nitrophenyl)malonate.

Part 1: Hydrolysis of 2-Nitrobenzyl Cyanide

The initial step focuses on the conversion of the nitrile functionality into a carboxylic acid. Acid-catalyzed hydrolysis is a classic and effective method for this transformation.

Causality and Expertise: Strong mineral acids, such as sulfuric acid, are employed to protonate the nitrogen of the nitrile group, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the carboxylic acid. Using a mixture of concentrated sulfuric acid and water provides both the catalytic acid and the nucleophile. This method is well-documented for the analogous p-nitrobenzyl cyanide, demonstrating high yields of 92-95%.[1][2]

Experimental Protocol: Synthesis of 2-Nitrophenylacetic Acid

-

Reagent Preparation: In a fume hood, prepare a solution by cautiously adding 150 mL of concentrated sulfuric acid (H₂SO₄) to 140 mL of deionized water in a flask with cooling.

-

Reaction Setup: Place 50 g (0.31 mol) of 2-nitrobenzyl cyanide into a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

-

Initiation: Pour two-thirds of the prepared sulfuric acid solution onto the 2-nitrobenzyl cyanide. Stir the mixture to ensure the solid is thoroughly wetted.

-

Reaction: Use the remaining acid solution to wash any adhering solid from the flask walls. Heat the mixture to a gentle boil using a heating mantle. Continue refluxing for 30 minutes. The mixture will darken during the reaction.[1]

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature, then cool it further in an ice bath to 0-5 °C. Dilute the mixture with an equal volume of ice-cold water to precipitate the product.

-

Purification: Collect the crude 2-nitrophenylacetic acid by vacuum filtration, washing the solid several times with cold water. Recrystallize the product from boiling water to obtain pale yellow needles. Dry the purified product in a vacuum oven.

Part 2: Fischer Esterification

With the carboxylic acid in hand, the next stage is to convert it to its ethyl ester. The Fischer esterification is an equilibrium-driven process catalyzed by a strong acid.

Causality and Expertise: The reaction involves protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which activates the carbonyl carbon for nucleophilic attack by ethanol. To drive the equilibrium towards the product ester, a large excess of the alcohol (ethanol) is used as both the reactant and the solvent. The water produced as a byproduct must ideally be removed to achieve high yields, though using excess ethanol is often sufficient for laboratory-scale preparations.[3]

Experimental Protocol: Synthesis of Ethyl 2-Nitrophenylacetate

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine the dried 2-nitrophenylacetic acid (e.g., 45 g, 0.25 mol) and 250 mL of absolute ethanol.

-

Catalyst Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, reduce the volume of the reaction mixture by about half using a rotary evaporator.

-

Extraction: Dilute the residue with 200 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst) and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-nitrophenylacetate as an oil. Further purification can be achieved by vacuum distillation if required.

Part 3: Carboethoxylation to Form the Malonate

This final step is the most critical, as it constructs the target malonate structure. It involves the deprotonation of the α-carbon of the ester followed by acylation with diethyl carbonate.

Causality and Expertise: The α-protons of ethyl 2-nitrophenylacetate are acidic (pKa ~25 in DMSO) due to the electron-withdrawing effects of the adjacent ester and nitro-substituted phenyl ring. A strong base, such as sodium ethoxide (NaOEt), is required to generate the corresponding enolate in a sufficient concentration.[4][5] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Sodium ethoxide is the base of choice as it is compatible with the ethyl ester functionality, preventing transesterification side reactions.[6] Anhydrous conditions are paramount to prevent the base from being quenched by water.

Experimental Protocol: Synthesis of Diethyl (2-nitrophenyl)malonate

-

Base Preparation: In a dry 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 6.3 g, 0.27 mol) in 150 mL of absolute ethanol under a nitrogen atmosphere. Caution: This is a highly exothermic reaction that generates flammable hydrogen gas.

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled, add the ethyl 2-nitrophenylacetate (e.g., 50 g, 0.24 mol) dropwise via the dropping funnel while maintaining the temperature below 30 °C. Stir for 1 hour at room temperature to ensure complete enolate formation.

-

Acylation: Add diethyl carbonate (e.g., 34 g, 0.29 mol) to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours.

-

Workup: Cool the reaction mixture and neutralize it by carefully adding glacial acetic acid until the pH is approximately 7.

-

Extraction: Remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and concentration, the crude product is obtained. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure diethyl (2-nitrophenyl)malonate as a yellow oil.[7]

Quantitative Data Summary

| Step | Starting Material | Molar Eq. | Key Reagents | Molar Eq. | Conditions | Typical Yield |

| 1 | 2-Nitrobenzyl Cyanide | 1.0 | H₂SO₄ / H₂O | - | Reflux, 30 min | 90-95% |

| 2 | 2-Nitrophenylacetic Acid | 1.0 | Ethanol | Excess | H₂SO₄ (cat.), Reflux, 4-6 h | 85-90% |

| 3 | Ethyl 2-Nitrophenylacetate | 1.0 | NaOEt, Diethyl Carbonate | 1.1, 1.2 | Reflux, 3-4 h | 60-70% |

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Nitrobenzyl Cyanide: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8] Handle with extreme care. In case of contact, wash the affected area immediately and seek medical attention.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Always add acid to water, never the reverse.

-

Sodium Metal: Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Must be handled under an inert atmosphere or a layer of mineral oil.

-

Diethyl Carbonate: Flammable liquid and vapor.[9][10] Keep away from heat, sparks, and open flames.

-

Cyanide Compounds: Although this synthesis avoids the use of reagents like NaCN, the starting material is a nitrile. Acid hydrolysis can, under certain conditions, release hydrogen cyanide, especially if impurities are present. Ensure adequate ventilation and have appropriate emergency procedures in place.[8]

References

-

PrepChem (2023). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]

- Google Patents (2010).CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

- Google Patents (2008).Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Quora (2020). What is the preparation of diethyl malonate? Available at: [Link]

-

Organic Syntheses. p-NITROPHENYLACETIC ACID. Available at: [Link]

-

Sciencemadness.org (2010). Preparation of Diethyl Malonate. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals - p-NITROPHENYLACETIC ACID. Available at: [Link]

- Bakırcı Çetinkaya, İ. (2016).Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University.

-

PubChem. Diethyl 2-(2-nitrobenzyl)malonate. Available at: [Link]

-

Organic Syntheses. p-NITROBENZYL CYANIDE. Available at: [Link]

-

PubChem. 2-Nitrophenylacetonitrile. Available at: [Link]

-

Patsnap (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]

-

University of Calgary. The Malonic Ester Synthesis. Available at: [Link]

-

Wikipedia. Malonic ester synthesis. Available at: [Link]

- Google Patents (1999).CN1237571A - Preparation method of diethyl malonate.

- Google Patents (2018).CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.

- Google Patents (2010).CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.

-

Master Organic Chemistry (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

-

University of Colorado Boulder. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available at: [Link]

-

RSC Publishing (2023). Breaking the equilibrium limit: synthesis of diethyl carbonate from CO2 using regenerable bis-/tris-triethoxysilane substrates. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Sciencemadness Discussion Board - Preparation of Diethyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. askthenerd.com [askthenerd.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 7. DIETHYL 2-(2-NITROBENZYL)MALONATE synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl (2-nitrophenyl)malonate

Abstract

Diethyl (2-nitrophenyl)malonate is a pivotal intermediate in modern organic synthesis, particularly valued for its role as a versatile precursor to a wide array of heterocyclic compounds, including indoles and quinolines, which are core scaffolds in many pharmaceutical agents. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and multifaceted reactivity. We will explore the key reactive sites of the molecule—the nitro group, the active methylene center, and the ester functionalities—and detail the mechanistic principles behind its most significant transformations. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven experimental protocols to effectively utilize this compound in complex synthetic workflows.

Introduction

Diethyl (2-nitrophenyl)malonate, with the chemical formula C₁₃H₁₅NO₆, is a substituted malonic ester that features a nitro group positioned ortho to the malonate-substituted phenyl ring. This specific arrangement of functional groups imparts a unique and highly valuable reactivity profile. The electron-withdrawing nature of the ortho-nitro group significantly influences the molecule's electronic properties and steric environment, making it an ideal substrate for intramolecular cyclization reactions upon reduction. Its utility is most prominently demonstrated in the synthesis of indole derivatives, a structural motif found in numerous biologically active compounds. This guide will serve as a comprehensive resource, detailing the synthesis, characterization, and critical reactions of this compound, thereby enabling its strategic application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of Diethyl (2-nitrophenyl)malonate is essential for its proper handling, characterization, and use in synthesis.

Physicochemical Data

The key physical and chemical properties are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

| Property | Value | Source |

| CAS Number | 10565-13-6 | PubChem[1] |

| Molecular Formula | C₁₃H₁₅NO₆ | PubChem[1] |

| Molecular Weight | 281.26 g/mol | PubChem[1] |

| Appearance | Yellow oil or solid | ChemicalBook[2] |

| Melting Point | Data not consistently reported; varies with purity | - |

| Boiling Point | ~433 °C (Predicted) | ChemBK[3] |

| pKa (of C-H) | ~10-12 (Estimated, similar to diethyl malonate) | - |

Spectroscopic Profile

Spectroscopic analysis is fundamental for verifying the identity and purity of Diethyl (2-nitrophenyl)malonate. Below are the expected spectral data.

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃) | δ 7.8-8.2 (m, 1H, Ar-H), δ 7.4-7.7 (m, 3H, Ar-H), δ 5.2-5.4 (s, 1H, CH(COOEt)₂), δ 4.2-4.4 (q, 4H, 2x OCH₂CH₃), δ 1.2-1.4 (t, 6H, 2x OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 167-168 (C=O), δ 149-150 (Ar-C-NO₂), δ 133-137 (Ar-C), δ 126-130 (Ar-C), δ 62-63 (OCH₂), δ 53-54 (CH), δ 14 (CH₃) |

| IR (cm⁻¹) | ~1730-1750 (C=O stretch, ester), ~1520-1540 (N-O stretch, nitro), ~1340-1360 (N-O stretch, nitro), ~2980 (C-H stretch, aliphatic) |

| Mass Spec (EI) | m/z 281 (M⁺), 236 (M⁺ - NO₂), 208, 162 |

Note: NMR data is predicted based on analogous structures and may vary slightly based on solvent and instrument parameters. A supplemental document provides ¹H and ¹³C NMR spectra for the related dimethyl 2-(2-nitrobenzyl)malonate, which can serve as a useful reference[4].

Synthesis of Diethyl (2-nitrophenyl)malonate

The primary route for synthesizing Diethyl (2-nitrophenyl)malonate is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by the enolate of diethyl malonate.

Causality Behind Experimental Choices

-

Substrate: 2-Fluoronitrobenzene or 2-chloronitrobenzene are common starting materials. The fluorine atom is a particularly good leaving group in SₙAr reactions due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.

-

Base: A strong, non-nucleophilic base is required to deprotonate diethyl malonate (pKa ≈ 13) to form the reactive enolate. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the enolate and hydrogen gas, driving the equilibrium forward. Potassium carbonate (K₂CO₃) is a milder, safer alternative that can also be effective, particularly at elevated temperatures[5][6].

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) without solvating the enolate anion, thus enhancing its nucleophilicity[7].

Detailed Experimental Protocol

This protocol is adapted from procedures for analogous compounds[2][5][6].

Materials:

-

Diethyl malonate

-

2-Fluoronitrobenzene

-

Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 1.25 M final concentration). Cool the flask to 0 °C using an ice bath.

-

Base Addition: Carefully add sodium hydride (1.1 equivalents) in portions to the stirred DMF.

-

Enolate Formation: Add diethyl malonate (1.05 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. The formation of the sodium salt of diethyl malonate should result in a clear or slightly hazy solution.

-

SₙAr Reaction: Add a solution of 2-fluoronitrobenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the enolate solution.

-

Reaction Monitoring: Heat the reaction mixture to 70-90 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-18 hours).

-

Workup: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Extraction: Separate the layers and extract the aqueous layer two more times with EtOAc.

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 0-30% EtOAc in hexanes) to afford pure Diethyl (2-nitrophenyl)malonate as a yellow oil or solid.

Chemical Reactivity and Key Transformations

The synthetic utility of Diethyl (2-nitrophenyl)malonate stems from its three primary reactive sites, which can be manipulated selectively.

}

Key reactive sites and corresponding transformations of Diethyl (2-nitrophenyl)malonate.

Reduction of the Nitro Group: Gateway to Heterocycles

The most significant transformation of Diethyl (2-nitrophenyl)malonate is the reduction of its nitro group to an amine. The resulting intermediate, Diethyl (2-aminophenyl)malonate, is highly prone to spontaneous or acid-catalyzed intramolecular cyclization.

Causality and Reagent Selection:

-

Catalytic Hydrogenation: This is the most common and clean method. Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are highly effective[8][9]. The choice of catalyst can be crucial; Pd/C is generally preferred for its efficiency under mild conditions (H₂, balloon pressure).

-

Chemical Reduction: Reagents like Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can also be used[9][10]. These methods are useful when certain functional groups in the molecule are sensitive to catalytic hydrogenation. Sodium dithionite is another mild reducing agent suitable for this transformation[8].

This reduction-cyclization cascade is a cornerstone of the Leimgruber-Batcho indole synthesis , providing a powerful route to 2,3-unsubstituted indoles[8][9][11].

}

Reductive cyclization workflow for indole synthesis.

Protocol for Reductive Cyclization to Diethyl 2-Indolecarboxylate (Hypothetical):

-

Dissolve Diethyl (2-nitrophenyl)malonate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

-

Carefully add 10% Pd/C catalyst (5-10 mol%).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

-

Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude product, often an oxindole intermediate, can be further processed or purified.

Reactions at the Active Methylene Carbon

The α-hydrogen of the malonate moiety is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, enabling C-alkylation and C-acylation reactions.

Causality and Considerations:

-

Dialkylation: A common side reaction in the alkylation of malonic esters is dialkylation, where the mono-alkylated product is deprotonated and reacts with a second equivalent of the alkyl halide[12]. To favor mono-alkylation, it is critical to use a strict 1:1 stoichiometry of the enolate to the alkylating agent and to add the alkylating agent slowly.

-

Steric Hindrance: The ortho-nitrophenyl group introduces significant steric bulk, which can influence the approach of electrophiles. This may slow down the rate of alkylation compared to unsubstituted diethyl malonate.

-

Base and Solvent: As in the synthesis of the parent compound, a sodium ethoxide/ethanol or sodium hydride/THF system is typically employed[7][13].

General Protocol for Alkylation:

-

Generate the enolate of Diethyl (2-nitrophenyl)malonate using NaH in anhydrous THF at 0 °C.

-

Once enolate formation is complete, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup and extraction.

-

Purify the product by column chromatography.

Reactions of the Ester Groups

The two diethyl ester groups can undergo hydrolysis and subsequent decarboxylation, a classic transformation in malonic ester synthesis[14].

Causality and Reaction Path:

-

Hydrolysis: Saponification using a strong base (e.g., NaOH or KOH) followed by acidification will hydrolyze the diester to the corresponding dicarboxylic acid.

-

Decarboxylation: The resulting (2-nitrophenyl)malonic acid is a β-dicarboxylic acid, which is thermally unstable. Upon heating, it readily loses one molecule of CO₂ to yield 2-(2-nitrophenyl)acetic acid[15]. This decarboxylation can sometimes occur under harsh hydrolysis conditions. For some highly activated systems, like the perfluorophenyl analogue, decarboxylation can be unavoidable even under mild conditions[15][16].

This sequence provides an effective route to substituted phenylacetic acids, which are valuable precursors in their own right.

Applications in Medicinal Chemistry

The true value of Diethyl (2-nitrophenyl)malonate is realized in its application as a strategic building block for pharmacologically relevant scaffolds.

-

Indole Synthesis: As detailed above, it is a key precursor for indoles, which are central to drugs like Indomethacin (an anti-inflammatory), Sumatriptan (for migraines), and many anti-cancer agents. The Leimgruber-Batcho synthesis allows for the preparation of a wide variety of substituted indoles that are not easily accessible through other methods like the Fischer indole synthesis[9].

-

Quinolines: Modifications of the reductive cyclization strategy can also lead to quinoline derivatives, another privileged scaffold in medicinal chemistry found in anti-malarial drugs (e.g., Chloroquine) and kinase inhibitors[10].

-

Substituted Phenylacetic Acids: The hydrolysis-decarboxylation pathway leads to precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals[17].

Conclusion

Diethyl (2-nitrophenyl)malonate is a highly versatile and synthetically valuable intermediate. Its reactivity is dominated by the interplay between the ortho-nitro group, the active methylene center, and the ester functionalities. Mastery of its key transformations—particularly the reductive cyclization to form indoles, the alkylation of the active methylene position, and the hydrolysis-decarboxylation sequence—provides chemists with powerful tools for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to equip researchers in organic synthesis and drug development with the knowledge to effectively and strategically employ this compound in their synthetic endeavors.

References

-

PubChem. Diethyl 2-(2-nitro-1-phenylethyl)malonate. National Center for Biotechnology Information. [Link]

-

PubChem. Diethyl 2-(4-nitrophenyl)malonate. National Center for Biotechnology Information. [Link]

-

PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. [Link]

-

ChemBK. diethyl 2-(2-(4-nitrophenyl)acetyl)malonate. [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

- Abd-El-Aziz, A. S., et al. (1996). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Organometallics, 15(4), 1149-1158.

-

Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

-

Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

-

Pouliot, M., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of the American Chemical Society, 140(44), 14810-14814. [Link]

- Google Patents. CN108456140B - Method for preparing flurbiprofen impurity M.

-

Organic Syntheses. Diethyl aminomalonate hydrochloride. [Link]

-

ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

-

YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. [Link]

-

University of Wisconsin-Madison. The Malonic Ester Synthesis. [Link]

-

YouTube. Leimgruber–Batcho Indole Synthesis. [Link]

-

European Journal of Pharmaceutical and Medical Research. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles. [Link]

- Google Patents.

-

Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

PubChem. Diethyl 2-(4-nitrobenzylidene)malonate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supplementary information. [Link]

-

MDPI. Use of Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: Avoiding the Use of Autoclaves and Pressurized Gases. [Link]

-

Chemistry LibreTexts. 8.7: Alkylation of Enolate Ions. [Link]

-

University of Calgary. Ch21: Malonic esters. [Link]

-

Organic Chemistry Portal. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. [Link]

-

Wikipedia. Diethyl phenylmalonate. [Link]

-

National Center for Biotechnology Information. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

-

Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]

-

Filo. Discuss synthèlic applications of diethyl malonate. [Link]

-

MDPI. Phenyl Formate as a CO Surrogate for the Reductive Cyclization of Organic Nitro Compounds to Yield Different N-Heterocycles: No Need for Autoclaves and Pressurized Carbon Monoxide. [Link]

-

YouTube. B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate. [Link]

-

NIST WebBook. Diethyl malonate. [Link]

-

ResearchGate. Synthesis of 2a-h from 1a-h using diethyl malonate. [Link]

-

Organic Syntheses. Diethyl acetamidomalonate. [Link]

-

DergiPark. Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. [Link]

-

Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

Sources

- 1. Diethyl 2-(4-nitrophenyl)malonate | C13H15NO6 | CID 10869708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. rsc.org [rsc.org]

- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 10. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. askthenerd.com [askthenerd.com]

- 15. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 17. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]

The Enigmatic Reactivity of Diethyl (2-nitrophenyl)malonate: A Deep Dive into its Nucleophilic Substitution Mechanisms

Foreword: Beyond Simple Substitution

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic compounds is paramount. Diethyl (2-nitrophenyl)malonate, a seemingly straightforward molecule, presents a fascinating case study in the realm of nucleophilic aromatic substitution. While one might instinctively predict a direct substitution of the nitro group, the reality of its chemical behavior is far more intricate and compelling. This technical guide eschews a simplistic overview, instead offering an in-depth exploration of the dominant mechanistic pathways, grounded in established principles and supported by empirical evidence. We will dissect the causality behind its reactivity, providing not just protocols but a foundational understanding to empower your own research and development endeavors.

The Core Tenets of Nucleophilic Aromatic Substitution (SNAr) on an Activated Ring

Aromatic rings, typically nucleophilic in nature, can be rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups.[1][2][3] The nitro group (-NO2) is a canonical example of such an activating group. Its potent inductive and resonance effects create a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions.[4][5] This electron-poor character is the cornerstone of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr mechanism is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][4][6][7][8][9] The aromaticity of the ring is temporarily disrupted in this step.

-

Departure of the Leaving Group and Restoration of Aromaticity: The leaving group departs, taking with it the pair of bonding electrons, which allows the aromaticity of the ring to be restored.[10]

The stability of the Meisenheimer complex is a critical factor in determining the feasibility and rate of an SNAr reaction.[1][4][6] Electron-withdrawing groups, especially when positioned ortho or para to the site of nucleophilic attack, are crucial for stabilizing the negative charge of this intermediate through resonance.[2][5][8]

Diagrammatic Representation of the SNAr Mechanism

Caption: The Vicarious Nucleophilic Substitution (VNS) mechanism.

The Role of the Nitro Group: Activator vs. Leaving Group

While the nitro group is an excellent activating group, its ability to function as a leaving group is more conditional. [11]The nitrite anion (NO₂⁻) is a reasonably stable species, making the departure of a nitro group plausible in some SNAr reactions, particularly in highly activated systems or in the absence of better leaving groups.

In the context of diethyl (2-nitrophenyl)malonate, a direct nucleophilic attack at the C-1 position (the carbon bearing the nitro group) would lead to a Meisenheimer complex. However, the subsequent expulsion of the nitrite anion is likely to be kinetically and thermodynamically less favorable than the VNS pathway.

Factors Influencing the Leaving Group Ability of the Nitro Group:

| Factor | Influence on Nitro Group as a Leaving Group | Rationale |

| Ring Activation | Increased activation favors the nitro group leaving. | A more electron-deficient ring can better stabilize the transition state leading to the expulsion of the nitrite anion. |

| Presence of Other Leaving Groups | The presence of better leaving groups (e.g., halides) disfavors the nitro group leaving. | Halide ions are generally better leaving groups than the nitrite anion. |

| Nucleophile Strength | Stronger, harder nucleophiles may favor attack at the nitro-substituted carbon. | This is a more nuanced factor and can depend on the specific reaction conditions. |

| Solvent | Polar aprotic solvents can stabilize the charged intermediates and transition states. | Solvents like DMSO or DMF are commonly used in SNAr reactions. |

Experimental Protocols: A Framework for Investigation

While specific protocols for the VNS reaction on diethyl (2-nitrophenyl)malonate are not abundantly found in the literature, established procedures for VNS on other nitroarenes provide a robust starting point.

General Protocol for Vicarious Nucleophilic Substitution of Hydrogen

Materials:

-

Diethyl (2-nitrophenyl)malonate

-

A suitable carbanion precursor (e.g., chloromethyl phenyl sulfone)

-

A strong base (e.g., potassium tert-butoxide, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., DMSO, DMF, THF)

-

Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, diethyl ether, anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbanion precursor in the anhydrous solvent in a flame-dried flask.

-

Carbanion Formation: Cool the solution to a low temperature (e.g., -78 °C) and add the strong base portion-wise. Stir the mixture for a specified time to ensure complete formation of the carbanion.

-

Addition of Substrate: Add a solution of diethyl (2-nitrophenyl)malonate in the anhydrous solvent dropwise to the carbanion solution at low temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for a VNS Experiment

Caption: A typical experimental workflow for a VNS reaction.

The Reactivity of the Malonate Moiety: A Competing Pathway

It is crucial to recognize that the diethyl malonate portion of the molecule is itself a reactive center. The α-hydrogens of the malonate are acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate can then act as a nucleophile in various reactions, such as alkylations or Michael additions.

In the context of a nucleophilic substitution reaction on the aromatic ring, the choice of base and reaction conditions is critical to avoid undesired side reactions at the malonate position. For instance, using a strong, non-nucleophilic base at low temperatures can favor the desired VNS reaction over reactions involving the malonate enolate.

Conclusion: A Multifaceted Reactant

Diethyl (2-nitrophenyl)malonate is not a simple substrate for nucleophilic aromatic substitution. While the ortho-nitro group strongly activates the ring, the most probable outcome of a reaction with a suitable nucleophile is not the direct displacement of the nitro group. Instead, the principles of SNAr chemistry point towards a Vicarious Nucleophilic Substitution of hydrogen at the C-6 position as the dominant pathway.

This in-depth analysis underscores the importance of considering all possible mechanistic avenues when designing synthetic strategies. For researchers in drug development and organic synthesis, a thorough understanding of these competing pathways is essential for predicting reaction outcomes, optimizing conditions, and ultimately, achieving the desired molecular architecture. The protocols and mechanistic insights provided herein serve as a robust foundation for the exploration and utilization of the rich chemistry of diethyl (2-nitrophenyl)malonate.

References

- Mąkosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.

- Mąkosza, M. (1997). Synthesis of heterocyclic compounds via vicarious nucleophilic substitution of hydrogen. Pure and Applied Chemistry, 69(3), 559-564.

-

Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]

-

Wikipedia. Vicarious nucleophilic substitution. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Harcourt/Academic Press.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

-

Wikipedia. Meisenheimer complex. [Link]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution. [Link]

-

Royal Society of Chemistry. Nucleophilic aromatic substitution. [Link]

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4801. [Link]

-

Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Acta Crystallographica Section E, 72(Pt 2), 173–176. [Link]

-

Diethyl 2-(4-nitrophenyl)malonate | C13H15NO6. PubChem. [Link]

-

Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E, 65(Pt 9), o2209. [Link]

-

A Walk through Recent Nitro Chemistry Advances. International Journal of Molecular Sciences, 21(16), 5743. [Link]

Sources

- 1. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 2. Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homeworkforyou.com [homeworkforyou.com]

- 4. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

- 5. The Deazidoalkoxylation: Sequential Nucleophilic Substitutions with Diazidated Diethyl Malonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Direct methoxylation of nitroarenes and nitroazaarenes with alkaline methoxides via nucleophilic displacement of an aromatic hydrogen atom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst | MDPI [mdpi.com]

- 10. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 11. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Nitro Group in the Reactivity and Synthetic Utility of Diethyl (2-nitrophenyl)malonate

An In-Depth Technical Guide

Introduction

Diethyl (2-nitrophenyl)malonate is a deceptively simple aromatic compound that serves as a powerful and versatile intermediate in modern organic synthesis. Its structure, featuring a malonic ester attached to a benzene ring at the ortho-position to a nitro group, is a masterpiece of chemical design. The reactivity of this molecule is not merely a sum of its parts but is profoundly dominated and directed by the electronic and steric properties of the ortho-nitro group. This guide elucidates the multifaceted role of this critical functional group, moving from its fundamental electronic influence to its strategic deployment in complex synthetic pathways, particularly in the construction of heterocyclic scaffolds vital to medicinal chemistry. Understanding the nitro group's function is key to unlocking the full synthetic potential of this valuable building block.

The Electronic Influence: Activating and Acidifying Effects

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on the Diethyl (2-nitrophenyl)malonate system is twofold, stemming from two distinct electronic phenomena: the inductive effect (-I) and the resonance effect (-R).[1][2][3]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent but is potent given the direct attachment to the ring.[2]

-

Resonance Effect (-R): The nitro group can delocalize the pi-electrons of the benzene ring onto its own oxygen atoms. This delocalization creates partial positive charges within the aromatic ring, particularly at the ortho and para positions relative to the nitro group.[1][4]

This strong electron withdrawal has two immediate and significant consequences for the molecule's reactivity.

Activation for Nucleophilic Aromatic Substitution (SNAr) in Synthesis

The synthesis of Diethyl (2-nitrophenyl)malonate itself is a classic example of the nitro group's role in activating the ring for nucleophilic aromatic substitution (SNAr). In this reaction, a leaving group (typically a halide) at the C1 position is displaced by the enolate of diethyl malonate. The ortho-nitro group is crucial for this reaction to proceed efficiently as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[5]

Caption: SNAr mechanism for the synthesis of Diethyl (2-nitrophenyl)malonate.

Increased Acidity of the α-Hydrogen

The α-hydrogens of dialkyl malonates are already acidic due to the ability of the two adjacent ester groups to stabilize the resulting carbanion (enolate) through resonance.[6] The pKa of diethyl malonate is approximately 13 (in water).[7] The attachment of the strongly electron-withdrawing 2-nitrophenyl group further enhances the acidity of the remaining α-hydrogen through a powerful inductive effect, making deprotonation even more facile. This heightened acidity is critical for subsequent synthetic manipulations, such as alkylation at the α-carbon.

| Compound | Approximate pKa (in DMSO) | Key Stabilizing Factors |

| Ethane | ~50 | None |

| Acetone (a ketone) | ~26.5 | Resonance onto one carbonyl |

| Diethyl Malonate | 16.4[7] | Resonance onto two ester groups |

| Diethyl (2-nitrophenyl)malonate | < 16.4 (Estimated) | Resonance onto two esters + Inductive withdrawal by nitrophenyl group |

| Table 1. Comparison of α-Hydrogen Acidity. The presence of multiple electron-withdrawing groups significantly lowers the pKa, increasing acidity. |

The Nitro Group as a Latent Amine: Reductive Cyclization

The most profound role of the nitro group in Diethyl (2-nitrophenyl)malonate is its function as a masked amino group. The reduction of an aromatic nitro group to a primary amine is one of the most reliable and fundamental transformations in organic synthesis.[8][9] This conversion completely reverses the electronic character of the substituent, from strongly electron-withdrawing to strongly electron-donating. More importantly, it uncovers a nucleophilic nitrogen atom positioned perfectly to interact with the adjacent malonate side chain.

Methodologies for Nitro Group Reduction

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For Diethyl (2-nitrophenyl)malonate, the ester groups are generally stable to many common reduction conditions.

| Method | Reagents & Conditions | Advantages | Potential Issues |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, various solvents (EtOH, EtOAc) | High efficiency, clean reaction, mild conditions.[10] | Pd/C can sometimes cause dehalogenation if other halides are present.[10][11] Raney Ni is pyrophoric. |

| Metal-Acid Reduction | Fe / Acetic Acid or NH₄Cl | Cost-effective, good for large scale, mild.[9] | Requires acidic workup, generates metal waste. |

| Transfer Hydrogenation | Hydrazine (N₂H₄), Raney Ni or Pd/C | Avoids use of pressurized H₂ gas.[12] | Hydrazine is highly toxic. |

| Dissolving Metal | SnCl₂ / HCl or EtOH | Mild and selective.[9] | Stoichiometric amounts of tin salts are required. |

| Table 2. Common Methods for the Reduction of Aromatic Nitro Groups. |

Experimental Protocol: Catalytic Hydrogenation of Diethyl (2-nitrophenyl)malonate

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific substrate requirements.

-

Setup: To a hydrogenation flask, add Diethyl (2-nitrophenyl)malonate (1.0 eq).

-

Catalyst: Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

-

Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

-

Inerting: Seal the flask and purge the system several times with nitrogen, followed by purging with hydrogen gas.

-

Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield Diethyl (2-aminophenyl)malonate, which can be purified further by chromatography or crystallization if necessary.

The Gateway to Heterocycles: Intramolecular Cyclization

The true synthetic power of Diethyl (2-nitrophenyl)malonate is realized upon the reduction of the nitro group. The resulting product, Diethyl (2-aminophenyl)malonate, is primed for spontaneous or catalyzed intramolecular cyclization. The proximity of the newly formed, nucleophilic aniline to the electrophilic ester carbonyls of the malonate side chain provides a direct pathway to valuable heterocyclic cores. This transformation is a cornerstone of syntheses related to the famed Leimgruber-Batcho indole synthesis .[12][13][14]

The process involves an intramolecular nucleophilic attack of the amine onto one of the ester carbonyls, followed by the elimination of ethanol, to form a stable lactam ring. This reductive cyclization pathway is a highly efficient method for constructing 3-substituted oxindole frameworks, which are prevalent in numerous biologically active compounds and pharmaceuticals.

Caption: Reductive cyclization pathway from DNPM to an oxindole derivative.

The causality is clear: the initial placement of the nitro group ortho to the malonate is a strategic decision that dictates the outcome of the entire sequence. A nitro group at the meta or para position would not allow for this efficient intramolecular ring-closing reaction.

Conclusion

The nitro group in Diethyl (2-nitrophenyl)malonate is far more than a simple substituent; it is the central orchestrator of the molecule's reactivity. It serves three distinct but interconnected strategic functions:

-

An Activating Group for Synthesis: Its powerful electron-withdrawing nature facilitates the very construction of the parent molecule via nucleophilic aromatic substitution.

-

An Acidity-Enhancing Moiety: It increases the acidity of the malonate α-hydrogen, priming it for further functionalization.

-

A Precursor to Cyclization: Its primary role is as a latent amino group. Upon reduction, it triggers a highly efficient intramolecular cyclization to form valuable oxindole heterocyclic systems.

For researchers in drug discovery and process chemistry, Diethyl (2-nitrophenyl)malonate represents a robust and reliable building block. Its reactivity, governed entirely by the strategic placement and properties of the nitro group, provides a direct and high-yielding entry point to complex molecular architectures that are of significant interest to the pharmaceutical industry.

References

-

ResearchGate. Catalytic hydrogenation of nitroarenes into different products via... Available at: [Link]

-

Gorgas, N., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

-

ResearchGate. General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]

-

Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Available at: [Link]

-

Wright, C.J., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available at: [Link]

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

-

ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

-

PrepChem.com. Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. Available at: [Link]

-

Wikipedia. Nitro compound. Available at: [Link]

-

ResearchGate. Substituent effects of nitro group in cyclic compounds. Available at: [Link]

-

YouTube. (2017). Directing Effect of the Nitro Group in EAS. Available at: [Link]

-

PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]

-

Wikipedia. Leimgruber–Batcho indole synthesis. Available at: [Link]

-

SynArchive. Leimgruber-Batcho Indole Synthesis. Available at: [Link]

-

Rapi, G., et al. (2016). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. Available at: [Link]

-

Reddit. Is the alpha hydrogen or hydroxyl more acidic for malonic acid; I have heard both answers. Available at: [Link]

-

Bakırcı Çetinkaya, İ. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. Available at: [Link]

-

YouTube. (2024). Leimgruber–Batcho Indole Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Batcho–Leimgruber indole synthesis. Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Available at: [Link]

-

DTIC. Michael Reaction of Methylenemalonates with Nitro Compounds. Available at: [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

-

ResearchGate. Proposal mechanisms for the cyclization of 2‐nitrophenols with arylmethyl chloride. Available at: [Link]

-

Chemistry LibreTexts. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Available at: [Link]

-

Stanovnik, B., et al. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(5), 444-456. Available at: [Link]

-

University of Calgary. Ch21: Acidity of alpha hydrogens. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. Available at: [Link]

-

Semantic Scholar. (2024). Reaction of p-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Available at: [Link]

-

Chemistry LibreTexts. (2023). Carboxylic Derivatives - Acidity of an Alpha C-H. Available at: [Link]

-

Stolz, D., Kazmaier, U., & Pick, R. (2006). Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. Synthesis, 2006(20), 3341-3347. Available at: [Link]

-

Royal Society of Chemistry. (2021). Shining light on the nitro group: distinct reactivity and selectivity. Available at: [Link]

-

MDPI. (2022). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Available at: [Link]

-

Royal Society of Chemistry. (2022). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Available at: [Link]

-

Singh, V., et al. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Royal Society of Chemistry. Base-mediated unprecedented tandem cyclization reaction of nitrilimines and sulfur ylides: facile approaches to multifunctionalized pyrazolines. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. synarchive.com [synarchive.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diethyl (2-nitrophenyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Diethyl (2-nitrophenyl)malonate. As a key intermediate in various synthetic processes, particularly in the pharmaceutical industry, a thorough understanding of its thermal behavior is paramount for ensuring safe handling, process optimization, and risk mitigation. This document synthesizes existing knowledge on the thermal properties of ortho-nitroaromatic compounds and substituted malonic esters to elucidate the potential thermal hazards associated with Diethyl (2-nitrophenyl)malonate. It details plausible decomposition mechanisms, identifies potential hazardous byproducts, and provides field-proven methodologies for experimental thermal analysis.

Introduction: The Significance of Diethyl (2-nitrophenyl)malonate

Diethyl (2-nitrophenyl)malonate is a valuable bifunctional molecule, incorporating both a reactive nitroaromatic moiety and a versatile diethyl malonate group. This unique combination makes it a crucial building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other fine chemicals. The presence of the ortho-nitro group, however, introduces inherent thermal instability, a characteristic shared by many nitroaromatic compounds.[1][2] The potential for rapid, exothermic decomposition necessitates a detailed understanding of its thermal properties to prevent runaway reactions and ensure laboratory and plant safety.[1]

This guide aims to provide a deep dive into the thermal characteristics of Diethyl (2-nitrophenyl)malonate, moving beyond simple data presentation to explain the underlying chemical principles that govern its stability and decomposition.

The Dual Nature of Instability: Nitroaromatics and Malonic Esters

The thermal stability of Diethyl (2-nitrophenyl)malonate is dictated by the interplay of its two primary functional groups: the ortho-nitroaromatic ring and the diethyl malonate substituent.

-

The Nitroaromatic Core: Nitroaromatic compounds are well-documented as energetic materials.[1] The C-NO₂ bond, while relatively strong, can undergo homolytic cleavage at elevated temperatures, initiating decomposition cascades that release significant amounts of energy and gaseous products.[1] The presence of other functional groups on the aromatic ring can significantly influence the decomposition temperature and mechanism.

-

The Diethyl Malonate Moiety: Malonic esters, while generally more stable than nitroaromatics, are susceptible to hydrolysis and decarboxylation, particularly at elevated temperatures and in the presence of acidic or basic catalysts.[3][4] The active methylene protons are readily abstracted, leading to the formation of a stabilized carbanion that can participate in various reactions.

The critical feature of Diethyl (2-nitrophenyl)malonate is the ortho-positioning of these two groups, which creates the potential for intramolecular interactions that can significantly lower the decomposition temperature and define a unique decomposition pathway.

Postulated Thermal Decomposition Mechanism

Step 1: Intramolecular Hydrogen Transfer

The initial and rate-determining step is likely an intramolecular hydrogen transfer from the active methylene group of the malonate moiety to one of the oxygen atoms of the ortho-nitro group. This proceeds through a six-membered transition state, a favored conformation in pericyclic reactions. This transfer is facilitated by the acidity of the α-hydrogen and the electrophilicity of the nitro group.

Step 2: Formation of a Cyclic Intermediate

The hydrogen transfer results in the formation of a nitronate-like intermediate which can rapidly cyclize. This cyclization is analogous to the initial steps of the Cadogan reaction, which involves the reductive cyclization of o-nitrophenyl compounds.[7][8]

Step 3: Rearrangement and Fragmentation

The cyclic intermediate is unstable and is expected to undergo further rearrangement and fragmentation. This can lead to the elimination of stable molecules such as water and carbon dioxide. The specific fragmentation pattern will determine the final decomposition products.

Potential Decomposition Products:

Based on this proposed mechanism, a complex mixture of products can be anticipated:

-

Gaseous Products: Carbon dioxide (CO₂), carbon monoxide (CO), nitrogen oxides (NOx), and ethene (from the ethyl groups).

-

Condensed-Phase Products: Formation of heterocyclic structures such as indazoles or their derivatives is a strong possibility. Polymeric or tar-like materials are also common end-products in the decomposition of energetic materials.

The following diagram illustrates the postulated initial steps of the decomposition pathway:

Caption: Postulated initial stages of the thermal decomposition of Diethyl (2-nitrophenyl)malonate.

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal hazards of Diethyl (2-nitrophenyl)malonate requires experimental analysis. The primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides crucial data on melting points, phase transitions, and the onset temperature and enthalpy of exothermic decomposition.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of Diethyl (2-nitrophenyl)malonate into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is critical to contain any gaseous products and prevent the evaporation of the sample before decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

-

Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature well above the expected decomposition (e.g., 400°C). A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Determine the melting point (endotherm peak).

-

Identify the onset temperature of the exothermic decomposition. This is a critical parameter for defining the safe upper-temperature limit for handling and processing.

-

Integrate the area of the exotherm to calculate the heat of decomposition (ΔHd).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8] It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with different decomposition stages.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of Diethyl (2-nitrophenyl)malonate into an open TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample pan onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of mass loss.

-

Examine the derivative of the TGA curve (DTG) to determine the temperatures of maximum decomposition rates.

-

Quantify the mass loss at each decomposition step.

-

The following diagram outlines the workflow for the thermal analysis of Diethyl (2-nitrophenyl)malonate:

Caption: Experimental workflow for the thermal hazard assessment of Diethyl (2-nitrophenyl)malonate.

Quantitative Data Summary (Hypothetical)

As no specific experimental data is publicly available for Diethyl (2-nitrophenyl)malonate, the following table presents hypothetical but plausible data based on the known behavior of similar nitroaromatic compounds. This table should be populated with actual experimental data for a comprehensive safety assessment.

| Parameter | Technique | Expected Value | Significance |

| Melting Point (Tm) | DSC | 100 - 120 °C | Defines the transition to the liquid phase. |

| Onset Decomposition Temp. (Tonset) | DSC | 180 - 220 °C | Critical for setting maximum safe process temperatures. |

| Heat of Decomposition (ΔHd) | DSC | 800 - 1500 J/g | Indicates the energy release potential; higher values suggest a greater hazard. |

| Onset of Mass Loss | TGA | 185 - 225 °C | Correlates with the onset of decomposition observed by DSC. |

| Major Mass Loss Stage | TGA | 200 - 300 °C | Indicates the primary decomposition region. |

| Residual Mass at 500°C | TGA | < 10% | Suggests near-complete decomposition into volatile products. |

Safety Recommendations and Conclusions

The presence of the ortho-nitro group in Diethyl (2-nitrophenyl)malonate strongly suggests a significant potential for thermal decomposition at elevated temperatures. The postulated intramolecular decomposition mechanism indicates a lower thermal stability compared to its meta- and para-isomers.

Key Safety Considerations:

-

Temperature Control: Strict temperature control is essential during the synthesis, purification, and storage of Diethyl (2-nitrophenyl)malonate. The process temperature should be maintained well below the experimentally determined onset of decomposition.

-

Avoidance of Contaminants: The presence of bases or acids could potentially catalyze decomposition pathways and lower the onset temperature. Care should be taken to avoid contamination.

-

Scale-up Considerations: The thermal hazard increases with the scale of the reaction. A thorough thermal hazard assessment, including adiabatic calorimetry, is strongly recommended before any large-scale synthesis.

-

Ventilation: All handling of Diethyl (2-nitrophenyl)malonate at elevated temperatures should be conducted in a well-ventilated fume hood due to the potential release of toxic gaseous byproducts.

References

-

Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved from [Link]

-

Grokipedia. (n.d.). Von Richter reaction. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Thermal decomposition of some nitroanilinoacetic acids. Retrieved from [Link]

-

Lab Manager. (2023, October 23). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

MDPI. (2018, June 28). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega. Retrieved from [Link]

-

MDPI. (2022, May 25). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7761, Diethyl malonate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

-

SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

-

Slideshare. (n.d.). Von richter rearrangement. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Diethyl malonate – Knowledge and References. Retrieved from [Link]

-

UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

-

Wikipedia. (n.d.). Cadogan–Sundberg indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Von Richter reaction. Retrieved from [Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Von richter rearrangement | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Cadogan–Sundberg indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Electronic Effects of the 2-Nitrophenyl Group

Abstract

The 2-nitrophenyl group is a ubiquitous substituent in organic chemistry, renowned for its profound and often complex influence on molecular properties and reactivity. Its electronic effects, a nuanced interplay of induction, resonance, and unique proximity-driven interactions, are critical determinants in reaction outcomes, acidity/basicity, and the functionality of advanced materials. This technical guide provides an in-depth exploration of these electronic phenomena for researchers, scientists, and drug development professionals. We will dissect the foundational principles, quantify their impact through empirical data, and provide field-proven experimental protocols to measure these effects. The narrative emphasizes the causality behind these electronic behaviors, moving beyond simple description to foster a deeper, mechanistic understanding.

The Duality of Electronic Influence: Induction and Resonance

The versatile reactivity of nitro compounds stems from the powerful electron-withdrawing nature of the nitro group (-NO₂).[1] This influence is not monolithic but is rather a combination of two distinct, yet synergistic, electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

The Inductive Effect (-I): Through-Sigma Bond Polarization

The inductive effect is the transmission of charge through sigma (σ) bonds. The nitro group is composed of a nitrogen atom bonded to two highly electronegative oxygen atoms, creating a strong dipole. This configuration makes the -NO₂ group one of the most powerful electron-withdrawing groups via the inductive effect.[2][3] It pulls electron density away from the attached aromatic ring, polarizing the C-N bond and, to a lesser extent, subsequent bonds in the molecular framework. This effect is distance-dependent, weakening with each successive bond from the substituent.

The Resonance Effect (-M): Through-Pi System Delocalization

The resonance (or mesomeric) effect involves the delocalization of π-electrons across the aromatic system. The nitro group can actively withdraw electron density from the benzene ring by delocalizing the ring's π-electrons onto its own oxygen atoms.[4] This is possible because the nitrogen atom, bearing a formal positive charge, is double-bonded to one of the oxygens, allowing for the movement of π-electrons from the ring. This delocalization is most effective when the nitro group is positioned ortho or para to the reaction center, as it allows for the formation of resonance structures where the negative charge is stabilized on the nitro group's oxygen atoms.[5] When the nitro group is in the meta position, this direct resonance delocalization is not possible.[4][6]

The interplay of these two effects makes the 2-nitrophenyl group a potent electron-withdrawing moiety, significantly reducing the electron density of the aromatic scaffold.[1]

Caption: Visualization of resonance stabilization at ortho and para positions.

The Ortho-Effect: Proximity-Induced Complexity

While inductive and resonance effects provide a strong predictive framework, the 2-nitrophenyl group exhibits behaviors that cannot be explained by these factors alone. This deviation is known as the ortho-effect , a term describing the unique influence of a substituent at the position adjacent to a reaction center, which is a combination of steric and electronic factors.[7][8][9]

Steric Hindrance and Inhibition of Resonance